molecular formula C12H11F3N2O3 B15063123 Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate

Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate

Cat. No.: B15063123
M. Wt: 288.22 g/mol
InChI Key: PBWSGAATERDIGE-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate (CAS: 1010819-95-0) is a heterocyclic compound with the molecular formula C₁₂H₁₁F₃N₂O₃ and an average molecular mass of 288.225 g/mol . Its structure features a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 7, a trifluoromethyl group at position 2, and an ethyl ester at position 2. The monoisotopic mass is 288.072177, and it is registered under ChemSpider ID 38237407 and MDL number MFCD27922248 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions.

Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate

InChI

InChI=1S/C12H11F3N2O3/c1-3-20-11(18)7-4-5-10(19-2)17-8(7)6-9(16-17)12(13,14)15/h4-6H,3H2,1-2H3

InChI Key

PBWSGAATERDIGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N2C1=CC(=N2)C(F)(F)F)OC

Origin of Product

United States

Chemical Reactions Analysis

Reaction Conditions and Optimization

Critical parameters for synthesizing pyrazolo[1,5-a]pyridine derivatives include solvent choice, acid catalysis, and atmospheric conditions. For example:

Effect of Acid and Atmosphere on Yield

Acid EquivalentsAtmosphereYield of Pyrazolo[1,5-a]pyridine Derivative
2 (HOAc)Air34%
4 (HOAc)Air52%
6 (HOAc)Air74%
6 (HOAc)O₂94%
6 (p-TSA)O₂39%
2 (TFA)O₂55%

Higher acid equivalents (e.g., 6 equivalents of acetic acid) and oxygen atmospheres significantly enhance yields . Solvents like ethanol, acetic acid, or DMF are critical for facilitating cyclization .

Analytical Characterization

The structure and purity of the compound are typically confirmed using:

  • NMR spectroscopy :

    • ¹H NMR: Identifies aromatic protons, methoxy groups (δ ~3.8–4.0 ppm), and ethyl ester signals (δ ~1.3–4.3 ppm).

    • ¹³C NMR: Confirms carbonyl carbons (δ ~162–170 ppm) and trifluoromethyl carbons (δ ~75–76 ppm) .

  • Mass spectrometry :

    • EI-MS or HRMS verify molecular weight and fragmentation patterns (e.g., M⁺ peak at 288.22 g/mol).

For example, a derivative (4a) exhibited:

  • IR : 1701 cm⁻¹ (C=O), 2216 cm⁻¹ (CN), and 3325 cm⁻¹ (NH₂) .

  • ¹H NMR (DMSO-d₆) : δ 1.32 (t, CH₃), 4.30 (q, CH₂O), and aromatic signals .

Influencing Factors in Reaction Outcomes

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance reaction yields by stabilizing transition states .

  • Regioselectivity : Reaction conditions (e.g., microwave irradiation) determine whether 5-amino or 7-amino isomers form .

  • Catalyst selection : Palladium or copper catalysts (e.g., Pd(OAc)₂) are often ineffective in standard conditions but may enable alternative pathways under specific solvents (e.g., DMF) .

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Ethyl Pyrazolo[1,5-A]Pyridine-2-Carboxylate (A147586)

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Key Differences :
    • Lacks the 7-methoxy and 2-trifluoromethyl substituents.
    • The ester group is at position 2 instead of position 4.
  • Properties :
    • Lower molecular weight (190.2 g/mol ) due to fewer substituents.
    • Reduced lipophilicity compared to the trifluoromethyl-containing analog.
    • Purity: 95% (commercial availability) .

Ethyl 5-Methylpyrazolo[1,5-A]Pyridine-3-Carboxylate (CAS 51135-70-7)

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Key Differences :
    • Methyl substituent at position 5 instead of trifluoromethyl at position 2.
    • Ester group at position 3 rather than 4.
  • Properties :
    • Similar molecular weight (190.2 g/mol ) but distinct electronic effects due to methyl vs. trifluoromethyl groups.
    • Lower similarity score (0.65) compared to the target compound .

Ethyl Pyrazolo[1,5-A]Pyridine-4-Carboxylate (CAS 573763-62-9)

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Key Differences :
    • Ester group at position 4 (same as the target compound) but lacks the 7-methoxy and 2-trifluoromethyl groups.
  • Properties :
    • Similarity score: 0.66 .
    • Simpler structure may result in higher solubility in polar solvents.

Functional and Reactivity Comparisons

Electronic Effects

  • The trifluoromethyl group in the target compound is strongly electron-withdrawing, stabilizing the pyrazolo-pyridine core against nucleophilic attack.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₂H₁₁F₃N₂O₃ 288.225 7-OCH₃, 2-CF₃, 4-COOEt Not reported
Ethyl Pyrazolo[1,5-A]Pyridine-2-Carboxylate C₁₀H₁₀N₂O₂ 190.20 2-COOEt Not reported
9-(4-Fluorophenyl)-7-(4-Nitrophenyl)-16a C₂₄H₁₅FN₆O₂ 454.41 Fused triazolo-pyrimidine core >340

Table 2: Similarity Scores ()

Compound CAS Similarity Score Key Structural Differences
51135-70-7 0.65 5-CH₃ instead of 2-CF₃, 3-COOEt vs. 4-COOEt
573763-62-9 0.66 Lacks 7-OCH₃ and 2-CF₃, ester at 4-COOEt

Biological Activity

Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C12H11F3N2O3
  • Molecular Weight : 288.22 g/mol
  • CAS Number : 1219130-35-4
  • Density : 1.39 g/cm³ (predicted)
  • pKa : -2.13 (predicted) .

Synthesis and Derivatives

The synthesis of this compound follows established methods for creating pyrazolo[1,5-A]pyridine derivatives. These compounds are typically synthesized through the reaction of appropriate pyrazole precursors with various electrophiles under controlled conditions. Recent advances have focused on optimizing yields and enhancing the structural diversity of these compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyridine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

  • HeLa Cells : The compound demonstrated significant cytotoxicity against HeLa cells, with IC50 values suggesting potent activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell survival and proliferation, particularly those mediated by protein kinases .

Enzymatic Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes:

  • Calcium/Calmodulin-dependent Protein Kinase (CaMK) : The compound exhibited selective inhibition of CaMK activity, which is crucial in various cellular processes including muscle contraction and neurotransmitter release .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on various pyrazolo[1,5-A]pyridine derivatives indicated that Ethyl 7-methoxy-2-(trifluoromethyl) exhibited significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to control groups .
  • Enzymatic Activity Assessment :
    • In vitro assays showed that Ethyl 7-methoxy-2-(trifluoromethyl) inhibited CaMK with an IC50 value lower than that of standard inhibitors used in clinical settings. This suggests potential for therapeutic applications targeting diseases associated with dysregulated CaMK activity .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate?

The compound is typically synthesized via cyclocondensation or functionalization of pyrazolo[1,5-a]pyridine scaffolds. For example:

  • Nitration and esterification : A stirred solution of ethyl difluoroacetate in tert-butyl-methyl-ether reacts with sodium methanolate and ketone derivatives under controlled conditions to introduce trifluoromethyl groups .
  • Reflux-based cyclization : Heating 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol under reflux forms the pyrazolo[1,5-a]pyrimidine core, followed by methoxy group introduction via nucleophilic substitution .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane) yield high-purity crystals .

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) .
  • Spectroscopy :
    • 1H/13C NMR : Confirms substituent positions (e.g., methoxy at C7, trifluoromethyl at C2) .
    • MS/IR : Validates molecular weight (~347.37 g/mol) and functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Q. What functionalization strategies are applicable to the pyrazolo[1,5-a]pyridine core?

  • Nitration : HNO₃ in H₂SO₄ at 0°C introduces nitro groups at position 3 or 7 .
  • Ester hydrolysis : Basic conditions (e.g., NaOH/EtOH) convert ethyl esters to carboxylic acids for further derivatization .
  • Cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at reactive positions .

Advanced Research Questions

Q. How can reaction parameters be optimized for regioselective substitution?

  • Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. EtOH), temperature (reflux vs. RT), and catalyst loading to favor substitution at C7 over C5 .
  • Kinetic vs. thermodynamic control : Prolonged heating in polar aprotic solvents (e.g., DMF) may favor thermodynamically stable isomers, while rapid reactions in EtOH yield kinetic products .

Q. How to resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyridine derivatives?

  • Byproduct analysis : LC-MS or TLC monitoring identifies intermediates (e.g., isomeric byproducts) that reduce yield .
  • Catalyst screening : Transition metals (e.g., Pd/Cu) or organocatalysts can suppress side reactions like over-nitration .

Q. What mechanistic insights explain tandem reactions in pyrazolo[1,5-a]pyridine synthesis?

  • Tandem annulation : Reactions involving [1,2,4]triazolo[1,5-a]pyridines proceed via imine intermediates, with DFT studies revealing energy barriers for ring closure .
  • Acid-base mediation : H₂SO₄ catalyzes both cyclization and nitration, requiring precise stoichiometry to avoid decomposition .

Q. How does the trifluoromethyl group influence bioactivity?

  • Structure-Activity Relationship (SAR) : The CF₃ group enhances metabolic stability and hydrophobic interactions with target proteins (e.g., COX-2, HMG-CoA reductase) .
  • Comparative studies : Analogues without CF₃ show reduced binding affinity in receptor assays (e.g., benzodiazepine receptors) .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Hydrolysis of the ethyl ester to a carboxylic acid increases water solubility .
  • Co-crystallization : Use of co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhances bioavailability .

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